Bienvenue dans la boutique en ligne BenchChem!

4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde (CAS 625386-56-3) is a heterocyclic small molecule (MW 244.29 g/mol, formula C₁₃H₁₆N₄O) comprising a 7-azaindole (pyrrolo[2,3-b]pyridine) core linked via a methylene bridge to an N-formylpiperazine moiety. The pyrrolo[2,3-b]pyridine scaffold is a recognized privileged structure in kinase inhibitor and dopamine receptor antagonist drug discovery.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 625386-56-3
Cat. No. B3355424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde
CAS625386-56-3
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CNC3=C2C=CC=N3)C=O
InChIInChI=1S/C13H16N4O/c18-10-17-6-4-16(5-7-17)9-11-8-15-13-12(11)2-1-3-14-13/h1-3,8,10H,4-7,9H2,(H,14,15)
InChIKeyHEDHGZUZZANXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde (CAS 625386-56-3): Chemical Identity, Scaffold Context, and Procurement Baseline


4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde (CAS 625386-56-3) is a heterocyclic small molecule (MW 244.29 g/mol, formula C₁₃H₁₆N₄O) comprising a 7-azaindole (pyrrolo[2,3-b]pyridine) core linked via a methylene bridge to an N-formylpiperazine moiety . The pyrrolo[2,3-b]pyridine scaffold is a recognized privileged structure in kinase inhibitor and dopamine receptor antagonist drug discovery [1]. The compound is commercially supplied as a research chemical with a certified purity of 97%, accompanied by batch-specific analytical documentation (NMR, HPLC, GC) from established vendors .

Why Unqualified Substitution of 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde (CAS 625386-56-3) with In-Class Analogs Carries Procurement Risk


Although the pyrrolo[2,3-b]pyridine core is shared across a family of bioactive molecules, the presence of the N-formyl substituent on the piperazine ring of CAS 625386-56-3 fundamentally alters its physicochemical profile, reactivity, and intended synthetic role relative to the free amine analog (CAS 625386-57-4) . The formyl group reduces hydrogen-bond donor capacity (from 2 HBD in the free amine to 1 HBD in the formyl derivative) and increases topological polar surface area, directly impacting solubility, permeability, and chromatographic behavior [1]. Generic replacement with a non-formylated or alternatively N-substituted piperazine congener introduces a chemically distinct entity that will not recapitulate the reactivity of the aldehyde handle for reductive amination or further diversification steps, thereby invalidating downstream synthetic protocols that depend on this specific functional group arrangement .

Quantitative Differentiation Evidence: 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde (CAS 625386-56-3) Versus Closest Structural Analogs


Hydrogen Bond Donor Capacity: N-Formylpiperazine (CAS 625386-56-3) vs. Free Piperazine Analog (CAS 625386-57-4)

The target compound bears an N-formyl substituent on the piperazine ring, reducing the hydrogen bond donor (HBD) count to 1, compared with 2 HBDs for the direct de-formylated analog 3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 625386-57-4) . This single-HBD difference is material for blood-brain barrier penetration predictions and for chromatographic method development, where the formyl derivative exhibits distinct retention behavior [1].

Medicinal Chemistry Physicochemical Profiling Synthetic Intermediate Selection

Topological Polar Surface Area (TPSA): Impact on Passive Permeability Relative to N-Arylpiperazine Congeners

The TPSA of the target compound is computed at 52.23 Ų [1]. By comparison, the prototypical dopamine D4 antagonist L-745,870 (3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine, CAS 158985-00-3) possesses a TPSA of approximately 28.5 Ų due to the absence of the formyl oxygen and the presence of the lipophilic 4-chlorophenyl group [2]. This ~23.7 Ų difference places the target compound closer to the upper limit for favorable CNS passive permeation (commonly ≤60–70 Ų for oral CNS drugs), while the comparator falls well within the optimal range [2].

Drug Design ADME Prediction CNS Drug Discovery

Synthetic Utility: N-Formyl as a Masked Secondary Amine for Regioselective Diversification

The N-formyl group serves as a traceless protecting group for the piperazine secondary amine, enabling selective functionalization at the pyrrolo[2,3-b]pyridine N-1 or C-2 positions without competing reaction at the piperazine nitrogen. The free amine analog (CAS 625386-57-4) would undergo competing N-alkylation or N-acylation under identical conditions . Formyl deprotection can be accomplished under mild acidic or basic hydrolytic conditions to reveal the free piperazine for subsequent diversification, a synthetic sequence documented in the preparation of N-formylpiperazine-containing kinase inhibitor intermediates [1].

Synthetic Chemistry Protecting Group Strategy Parallel Library Synthesis

Molecular Weight and Lipophilicity: Balanced Physicochemical Profile for Fragment-Based Screening Libraries

With MW 244.29 g/mol and calculated LogP 1.35 [1], the target compound occupies a favorable fragment-like chemical space (MW < 300, LogP < 3) that is distinct from larger, more lipophilic pyrrolo[2,3-b]pyridine drug candidates such as pexidartinib (MW 417.8, LogP ~3.5) or vemurafenib (MW 489.9, LogP ~4.6) [2]. This intermediate-sized compound offers greater ligand efficiency potential relative to these advanced clinical candidates, while providing a functionalizable aldehyde handle absent in the majority of fragment library members [1].

Fragment-Based Drug Discovery Lead-Like Properties Compound Library Procurement

Recommended Procurement and Deployment Scenarios for 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde (CAS 625386-56-3)


Fragment-Based Screening Library Design Requiring a Functionalizable 7-Azaindole Scaffold

With MW 244.29 and LogP 1.35 [1], this compound meets fragment library criteria (MW < 300, LogP ≤ 3) while providing an aldehyde functional group for covalent or reversible-covalent fragment screening approaches. The formylpiperazine motif offers a distinct chemotype from the more commonly procured free amine (CAS 625386-57-4), enabling exploration of novel chemical space in fragment-based drug discovery programs targeting kinases or GPCRs [2].

Synthetic Intermediate for Parallel Library Synthesis of N-Substituted Pyrrolo[2,3-b]pyridine Derivatives

The N-formyl protecting group enables chemoselective functionalization at the pyrrolopyridine core without competing piperazine N-modification [1]. This positions CAS 625386-56-3 as a strategic intermediate for generating diverse compound libraries through sequential deprotection and re-functionalization of the piperazine ring, a workflow that is incompatible with the free amine analog CAS 625386-57-4 without additional protection/deprotection steps [2].

Analytical Reference Standard for N-Formylpiperazine Impurity Profiling in Kinase Inhibitor Drug Substances

The N-formylpiperazine substructure is a documented process impurity and degradant in pharmaceutical agents containing piperazine moieties, including the CDK4/6 inhibitor palbociclib [1]. CAS 625386-56-3 can serve as a structurally relevant reference standard for developing HPLC/UPLC impurity methods for drug substances that incorporate the pyrrolo[2,3-b]pyridine-piperazine scaffold, leveraging its distinct chromatographic retention relative to the des-formyl analog [2].

CNS vs. Peripheral Target Triage Based on TPSA-Driven Permeability Differentiation

The TPSA of 52.23 Ų [1] places this compound near the recognized threshold for passive blood-brain barrier penetration. This property makes it a useful calibration tool in CNS drug discovery programs: compounds derived from this scaffold that retain a TPSA ≤ 60 Ų are candidates for CNS indications, while more polar derivatives can be prioritized for peripheral targets. This TPSA-based triage is not feasible with the lower-TPSA N-arylpiperazine analogs such as L-745,870 [2].

Quote Request

Request a Quote for 4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.